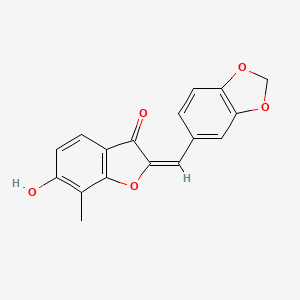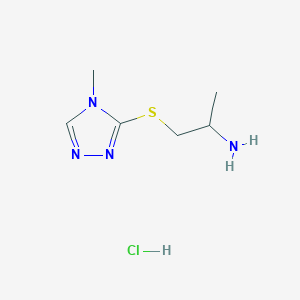![molecular formula C11H21N5O B13222551 Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13222551.png)
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a complex organic compound that features a morpholine ring, a triazole ring, and a diethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the diethylamine group is attached via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the diethylamine group can participate in hydrogen bonding or electrostatic interactions with biological molecules.
相似化合物的比较
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself or its substituted derivatives.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole or its substituted derivatives.
Diethylamine derivatives: Compounds containing the diethylamine group, such as diethylamine or its substituted derivatives.
Uniqueness
Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C11H21N5O |
|---|---|
分子量 |
239.32 g/mol |
IUPAC 名称 |
N-ethyl-N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H21N5O/c1-3-15(4-2)9-10-12-11(14-13-10)16-5-7-17-8-6-16/h3-9H2,1-2H3,(H,12,13,14) |
InChI 键 |
WSIFIIXZKPNUOS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=NC(=NN1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13222470.png)
![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)








![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)

![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)
